molecular formula C7H16N2O2 B15274520 Ethyl 2-amino-3-(dimethylamino)propanoate

Ethyl 2-amino-3-(dimethylamino)propanoate

Cat. No.: B15274520
M. Wt: 160.21 g/mol
InChI Key: XXEJVXUQLDSSQQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(dimethylamino)propanoate is an amino ester derivative characterized by an ethyl ester group, a primary amino group, and a tertiary dimethylamino group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The compound is synthesized via a two-step process:

Step 1: Ethyl 2-cyano-3-ethoxypropenoate reacts with ethyl glycinate hydrochloride in ethanol at room temperature to form ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (80% yield) .

Step 2: The intermediate is treated with N,N-dimethylformamide diethyl acetal (DMFDEA) in acetonitrile under reflux for 4 hours, yielding the target compound (47% yield) .

Its hydrochloride salt (CAS 1311313-71-9) is commercially available as a white crystalline solid with industrial-grade purity (99%) .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-amino-3-(dimethylamino)propanoate

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3

InChI Key

XXEJVXUQLDSSQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-dimethylaminopropionate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 2-amino-3-(dimethylamino)propanoate, also known as this compound dihydrochloride, is a chemical compound with the molecular formula and a molar mass of approximately 233.14 g/mol. This compound features a propanoate backbone with an amino group and a dimethylamino substituent, which contributes to its potential biological activity and applications in various fields, particularly in pharmacology and medicinal chemistry. Its unique structure allows for diverse applications across different scientific fields.

Scientific Research Applications

This compound serves various applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals.
  • Drug Development: These reactions are crucial for its synthetic applications and modifications in drug development.
  • Pharmacological Research: Its potential interactions with neurotransmitter systems make it a valuable candidate for further study in pharmacological research.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving acetylcholine due to the presence of the dimethylamino group. This compound may influence central nervous system functions and has been studied for its potential use in treating neurological disorders or as a precursor for other bioactive compounds. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between Ethyl 2-amino-3-(dimethylamino)propanoate and related compounds:

Compound Name Structural Features Synthesis & Yield Physical Properties Applications/Notes References
This compound Ethyl ester, NH₂, N(CH₃)₂ Two-step synthesis (47% overall yield) Hydrochloride salt: Low water solubility, 99% purity Intermediate for heterocycles (e.g., pyridopyrimidinones)
Methyl 2-acetylamino-3-dimethylaminopropenoate Methyl ester, NHAc, N(CH₃)₂ Not specified; CAS 188561-56-0 MW: 186.21 g/mol Protected amine for controlled reactivity in peptide synthesis
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride 4-Methoxyphenyl, N(CH₃)₂, ethyl ester, HCl salt Derived from venlafaxine analog synthesis MW: 287.78 g/mol; low water solubility Potential antidepressant activity; enhanced lipophilicity
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl, chiral center, ethyl ester Chiral synthesis (enantiomerically pure) CAS 1251196-34-5; fluorinated aromatic group Improved metabolic stability in drug candidates
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Phenyl, oxo, phenylethylamino groups Multicomponent reaction (51% yield) MW: 311.15 g/mol; m.p. 82–84°C Precursor for bioactive nitrogenous heterocycles
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Pyridinyl, cyano, methyl ester Reaction with aromatic amines in acetic acid Used in β-heteroaryl-α-amino acid derivatives Metal coordination or enhanced basicity due to pyridine
5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonylethenyl)amino-2H-1-benzopyran-2-one (12b) Benzopyranone core, cyano, ethoxycarbonyl Reflux of 1,3,5-trihydroxybenzene (44% yield) m.p. >270°C; high crystallinity Photophysical applications; rigid planar structure

Key Observations:

Structural Modifications: Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 4-fluorophenyl in , pyridinyl in ) exhibit distinct electronic properties and metabolic stability compared to the aliphatic dimethylamino group in the target compound. Ester Groups: Methyl esters (e.g., ) generally confer lower molecular weight and altered hydrolysis rates compared to ethyl esters.

Synthetic Efficiency: The target compound’s moderate yield (47%) contrasts with the high yield (96%) of benzopyranone derivative 13b , likely due to favorable cyclization thermodynamics. Multicomponent reactions (e.g., ) offer streamlined synthesis but may require precise stoichiometry.

Physicochemical Properties :

  • Solubility : Hydrochloride salts (e.g., ) enhance stability but reduce aqueous solubility. Fluorinated derivatives () balance lipophilicity and bioavailability.
  • Melting Points : Rigid heterocycles (e.g., 12b ) exhibit higher melting points (>270°C) than flexible esters (e.g., 82–84°C for ).

Applications: The target compound’s dimethylamino group facilitates nucleophilic reactions, making it ideal for constructing nitrogen-rich heterocycles . Pyridinyl and fluorophenyl analogs () are prioritized in drug discovery for enhanced target binding and pharmacokinetics.

Biological Activity

Ethyl 2-amino-3-(dimethylamino)propanoate, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H20_{20}N2_2O2_2 and a molar mass of approximately 233.14 g/mol. The compound features a propanoate backbone with an amino group and a dimethylamino substituent, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine due to the presence of the dimethylamino group. This interaction may influence central nervous system functions, making it a candidate for studying neurological disorders.
  • Receptor Binding Affinity : Preliminary studies have shown that this compound may interact with various receptors and enzymes, which is essential for understanding its pharmacological profile. Specific binding affinities to neurotransmitter receptors have not been fully elucidated but warrant further investigation.

Synthesis Methods

This compound can be synthesized through several methods, highlighting its versatility in research and industrial applications. Common synthesis methods include:

  • Alkylation Reactions : Using alkyl halides with dimethylamine.
  • Esterification : Reacting an amino acid derivative with an alcohol under acidic conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuropharmacological Studies : A study investigating the effects of compounds with similar structures on neuronal activity found that modifications to the amino group significantly altered receptor affinity and activity profiles. These findings suggest that this compound could serve as a lead compound in developing new neuroactive drugs .
  • Structure-Activity Relationships (SAR) : Research has focused on understanding how variations in the structure of similar compounds affect their biological activity. For instance, compounds with longer aliphatic chains or different amine substitutions demonstrated varied potencies in receptor binding assays .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally related compounds and their key features:

Compound NameMolecular FormulaKey Features
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoateC12_{12}H25_{25}N2_2O2_2More complex side chain; potential higher potency
Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoateC11_{11}H23_{23}N2_2O2_2Similar backbone; differing side chain structure
Ethyl 2-amino-3-[2-(dimethylamino)pyridin-4-yl]propanoateC12_{12}H18_{18}N3_3O2_2Incorporates a pyridine ring; altered pharmacological properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(dimethylamino)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using coupling agents like HATU in dichloromethane (DCM), followed by hydrolysis with sodium hydroxide in mixed solvents (EtOH/H₂O/THF). Optimizing base selection (e.g., sodium ethoxide) and temperature (ambient vs. heated) significantly impacts yield and purity. For example, hydrolysis of ethyl esters may require prolonged reaction times compared to methyl esters due to steric effects .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates and byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR, focusing on the dimethylamino group’s singlet (~δ 2.2 ppm for N-(CH₃)₂) and ester carbonyl (~δ 170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₇H₁₆N₂O₂).
  • Specific Rotation : Use polarimetry for chiral purity if the compound is enantiomerically enriched (e.g., [α]D²⁵ = -6.3° to -7.3° for related tyrosine derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at room temperature (RT) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases. For long-term stability, conduct accelerated degradation studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to account for variability in receptor expression or metabolic activity.
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ion channels, enzymes) and validate via surface plasmon resonance (SPR) .
  • Metabolite Identification : Conduct in vitro metabolism studies (e.g., liver microsomes) to detect active metabolites that may contribute to observed effects .

Q. How does the dimethylamino group influence the compound’s reactivity in derivatization reactions?

  • Methodology :

  • Substitution Reactions : The dimethylamino group acts as a weak base, enabling protonation in acidic conditions for nucleophilic substitution. Test reactivity with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
  • Oxidation Studies : Use oxidizing agents (e.g., mCPBA) to assess N-oxide formation, monitored via FT-IR (N-O stretch ~1270 cm⁻¹) .

Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts. For large-scale purification, switch to flash chromatography or preparative HPLC.
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield and purity. Note that ethyl esters may require lower temperatures for crystallization than methyl analogs .

Q. How does this compound compare structurally and functionally to its pyridine or pyrimidine analogs?

  • Methodology :

  • SAR Analysis : Synthesize analogs (e.g., Ethyl 2-amino-3-(pyridin-4-yl)propanoate) and compare logP values (via HPLC) and bioactivity. The dimethylamino group’s electron-donating effects may enhance membrane permeability vs. pyridine’s aromatic ring .
  • Computational Modeling : Compare electrostatic potential maps (Gaussian 09) to predict differences in binding affinity .

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